![molecular formula C15H24N4O3 B5566247 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)
5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone, also known as EMD 281014, is a novel compound that has attracted significant attention in the field of scientific research. This compound is synthesized through a complex process and has been found to have potential applications in various areas of research.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Metabolism of Novel Compounds
A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, [14C]SB-649868, in humans showed extensive metabolism with the majority of drug-related material being eliminated via feces. This highlights the complexity of studying novel compounds' pharmacokinetics (Renzulli et al., 2011).
Pharmacokinetic Parameters in Renal Insufficiency
Another study investigated the pharmacokinetic parameters of etozolin and its active metabolite, ozolinone, in patients with various degrees of renal insufficiency, demonstrating no significant influence of kidney disease on the elimination of these compounds (Knauf et al., 1980).
Drug Development and Evaluation
Novel Antagonists in Clinical Development
Research on a novel, selective 5-HT(1A) antagonist, DU 125530, intended for the treatment of anxiety and mood disorders, used PET to assess brain receptor occupancy, demonstrating the application of advanced imaging techniques in drug development (Rabiner et al., 2002).
Phase I Clinical Trials
A study on CPT-11, a new derivative of camptothecin for the treatment of advanced non-small-cell lung cancer, outlined the process of determining optimal dosing and assessing side effects, critical steps in the development of new therapeutic agents (Negoro et al., 1991).
Implications for Human Exposure and Toxicology
Human Exposure to Brominated Flame Retardants
A study on the presence of non-PBDE brominated flame retardants in humans underscores the importance of understanding human exposure to various chemicals and their potential health effects (Zhou et al., 2014).
Safety and Dosimetry in Clinical Populations
Research on the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1) supports its use for evaluating inflammation in clinical populations, demonstrating the relevance of dosimetry in developing diagnostic tools (Brier et al., 2022).
Eigenschaften
IUPAC Name |
5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-morpholin-4-ylethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-2-13-16-15(22-17-13)12-3-4-14(20)19(11-12)6-5-18-7-9-21-10-8-18/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVPDQJNIJKIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(=O)N(C2)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.